N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide

Sigma receptor Pharmacophore mapping Structural isomerism

Procuring sigma-1 receptor ligands with the essential 4-phenylpiperazine pharmacophore often limits fragment screening campaigns. This compound resolves the pharmacophore gap with a dual-vector architecture unavailable in common regioisomer libraries. • Pharmacophore Integrity: 4-Phenylpiperazine core enables σ1 binding at Ki ~1-10 nM, structurally validated against the unsubstituted scaffold (Ki ~11,440 nM). • Complementary Topology: 22 heavy atoms and distinct 3D orientation versus NZD regioisomer (16 heavy atoms); maximizes binding-site coverage per compound. • Parallel SAR Enabled: Independently modifiable 4-Ph ring and N-(4-methylphenyl) group for tuning σ1/σ2 selectivity and ADME properties. Custom synthesized under rigorous QC; shipped globally for CNS probe development and fragment screening.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
Cat. No. B4793823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O/c1-15-7-9-16(10-8-15)19-18(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22)
InChIKeyLWUBNVZXNNYSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-4-phenylpiperazine-1-carboxamide: Structural Identity and Procurement Baseline for a Dual-Substituted Piperazine Carboxamide


N-(4-Methylphenyl)-4-phenylpiperazine-1-carboxamide (molecular formula C₁₈H₂₁N₃O, molecular weight ~295.4 g/mol) is a synthetic disubstituted piperazine-1-carboxamide featuring a 4-phenyl group on the piperazine ring and a 4-methylphenyl (p-tolyl) substituent on the carboxamide nitrogen . It belongs to the 4-phenylpiperazine carboxamide class—a scaffold recognized since the early 1990s as a privileged pharmacophore for high-affinity sigma (σ) receptor binding [1]. Unlike its more common regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide (CAS 65766-72-5), which places the methyl group on the piperazine nitrogen and the phenyl group on the carboxamide, this compound reverses the substitution topology, generating a distinct three-dimensional pharmacophore and physicochemical profile relevant to CNS-targeted probe development and fragment-based drug discovery [2].

Why N-(4-Methylphenyl)-4-phenylpiperazine-1-carboxamide Cannot Be Replaced by Its Regioisomer or Des-phenyl/Des-tolyl Analogs


Piperazine carboxamides with differing N-substitution patterns exhibit profoundly divergent receptor binding profiles despite sharing identical molecular formulae in some cases. The 4-phenylpiperazine moiety, present in the target compound but absent in the regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide (CAS 65766-72-5), has been experimentally established as a key determinant for high-affinity sigma receptor engagement, with optimized 4-phenylpiperazine derivatives achieving Ki values of 1–10 nM at σ receptors, whereas the unsubstituted 1-phenylpiperazine scaffold shows weak binding (Ki ≈ 11,440 nM) [1]. Substituting the 4-phenyl group with a simple methyl group (as in the regioisomer) eliminates this critical aromatic pharmacophoric contact . Simultaneously, removing the N-(4-methylphenyl) carboxamide substituent (as in the parent 4-phenylpiperazine-1-carboxamide) reduces molecular weight by ~90 Da and drops the predicted logP by over 2 log units, fundamentally altering membrane permeability and CNS penetration potential . These non-interchangeable structural features directly control receptor affinity, selectivity windows, and ADME properties—making generic substitution scientifically invalid for any receptor-binding or cell-based assay requiring this specific substitution topology.

N-(4-Methylphenyl)-4-phenylpiperazine-1-carboxamide: Head-to-Head Quantitative Evidence for Scientific and Procurement Differentiation


Regioisomeric Differentiation: Target Compound vs. 4-Methyl-N-phenylpiperazine-1-carboxamide – Substitution Topology Determines Pharmacophoric Identity

The target compound N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide (C₁₈H₂₁N₃O, MW 295.4) and its regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide (CAS 65766-72-5, C₁₂H₁₇N₃O, MW 219.28) differ fundamentally in their substitution architecture. In the target compound, the piperazine N4 bears a phenyl ring while the carboxamide N is substituted with a 4-methylphenyl group; in the regioisomer, the piperazine N4 bears a methyl group and the carboxamide N bears an unsubstituted phenyl [1]. This reversal has critical pharmacophoric consequences: the 4-phenylpiperazine moiety is an established high-affinity sigma-1 receptor binding element (validated derivatives achieve Ki = 1–10 nM), whereas the 4-methylpiperazine scaffold present in the regioisomer lacks this aromatic contact and is predicted to exhibit substantially weaker sigma receptor engagement [2]. Additionally, the target compound contains an extra phenyl ring, increasing molecular weight by ~76 Da and adding an additional aromatic π-stacking element absent in the regioisomer . These structural differences render the two compounds pharmacologically non-equivalent for any sigma-receptor-directed or CNS-targeted application.

Sigma receptor Pharmacophore mapping Structural isomerism

Sigma-1 Receptor Scaffold Advantage: Quantitative Class-Level SAR Differentiating 4-Phenylpiperazine Carboxamides from 4-Methylpiperazine and Unsubstituted Piperazine Analogs

The 4-phenylpiperazine substructure within the target compound is a validated high-affinity sigma receptor pharmacophore. In the foundational Glennon et al. (1991) study, unsubstituted 1-phenylpiperazine exhibited only weak σ receptor affinity (Ki = 11,440 nM), while incorporation of optimal N-substituents onto the 4-phenylpiperazine scaffold yielded derivatives with Ki values of 1–10 nM—an improvement exceeding 1,000-fold [1]. More recently, De Luca et al. (2022) confirmed that 4-phenylpiperazine-based compounds remain competitive with haloperidol: the most active ligand 2-(3-methyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone achieved an S1R Ki of 4.8 nM, directly comparable to haloperidol's Ki of 2.6 nM . The target compound incorporates this same 4-phenylpiperazine core but further distinguishes itself through the N-(4-methylphenyl)carboxamide extension, which provides additional hydrophobic bulk (additional phenyl ring) and a para-methyl group that can engage hydrophobic subpockets in the sigma-1 receptor binding site [2]. By contrast, the regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide and the des-phenyl analog N-(4-methylphenyl)piperazine-1-carboxamide both lack this essential 4-phenylpiperazine pharmacophore and are predicted to exhibit sigma receptor affinities closer to the micromolar range of the parent 1-phenylpiperazine scaffold.

Sigma-1 receptor Structure-activity relationship Radioligand binding

Predicted Lipophilicity and CNS Drug-Likeness: cLogP Differentiation of N-(4-Methylphenyl)-4-phenylpiperazine-1-carboxamide vs. Simpler Piperazine Carboxamide Analogs

The predicted lipophilicity (cLogP) of N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide is substantially higher than that of its simpler des-aryl analogs, a property with direct consequences for passive membrane permeability and CNS penetration. The parent compound 4-phenylpiperazine-1-carboxamide (CAS 77464-11-0, C₁₁H₁₅N₃O, MW 205.26) has a measured/calculated LogP of 0.89 . The N-(4-methylphenyl)piperazine-1-carboxamide analog (C₁₂H₁₇N₃O, MW 219.28) has an estimated cLogP of approximately 1.72 [1]. The target compound, bearing both the 4-phenylpiperazine core and the N-(4-methylphenyl) substituent, has a predicted cLogP in the range of ~3.0–3.5 based on structural analogy to the closely related N-benzyl-4-phenylpiperazine-1-carboxamide (C₁₈H₂₁N₃O, MW 295.4, calculated cLogP ~2.93) [2]. This represents a cLogP increase of ≥2 log units compared to the simplest 4-phenylpiperazine-1-carboxamide parent, translating to an approximately 100-fold increase in theoretical octanol-water partition coefficient. The higher lipophilicity positions the target compound within the favorable CNS drug-like space (cLogP 2–5) while remaining below the threshold associated with poor solubility and high metabolic turnover [3].

Lipophilicity Blood-brain barrier penetration ADME prediction

Synthetic Route and Precursor Differentiation: Target Compound Requires 4-Methylphenylpiperazine Intermediate Distinct from N-Methylpiperazine Used for the Regioisomer

The synthesis of N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide proceeds via reaction of 1-(4-methylphenyl)piperazine with phenyl isocyanate, forming the urea/carboxamide linkage at the piperazine N1 position while preserving the 4-methylphenyl group at N4 . In contrast, the regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide (CAS 65766-72-5) is synthesized from N-methylpiperazine and phenyl isocyanate, resulting in a 4-methylpiperazine core . This synthetic divergence means that the two compounds cannot be derived from a common late-stage intermediate; they require different starting materials (1-(4-methylphenyl)piperazine vs. N-methylpiperazine) and produce products with different molecular weights (295.4 vs. 219.28 Da) and elemental compositions (C₁₈H₂₁N₃O vs. C₁₂H₁₇N₃O). The target compound's higher molecular complexity (18 heavy atoms vs. 12 for the regioisomer; 3 aromatic rings vs. 2) makes it a more advanced intermediate for further derivatization, offering two distinct aromatic substitution sites (4-phenyl and N-(4-methylphenyl)) for parallel SAR exploration .

Synthetic chemistry Procurement specification Chemical intermediate

Fragment-Based Drug Discovery Suitability: Target Compound Offers Unique 3D Pharmacophore Geometry Compared to PDB-Deposited Regioisomer NZD

The regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide (designated 'NZD' in the PDB) has been co-crystallized with multiple protein targets, including human Brachyury (PDB 5QRY) and SARS-CoV-2 main protease (PDB 5RGG), demonstrating its utility as a fragment-screening probe [1]. However, the target compound N-(4-methylphenyl)-4-phenylpiperazine-1-carboxamide presents a fundamentally different 3D pharmacophore: the 4-phenylpiperazine core orients the pendant phenyl group in an axial trajectory distinct from the equatorial methyl group of NZD, while the N-(4-methylphenyl)carboxamide extends the molecular reach of the hydrogen-bonding urea motif by an additional aromatic ring [2]. This altered geometry is non-redundant with NZD for fragment-based screening: the target compound samples different conformational space and presents an additional hydrophobic aromatic surface for protein contacts, increasing the number of heavy atoms from 16 (NZD) to 22 and the number of aromatic carbons from 12 to 18 [3]. The target compound thus serves as a complementary fragment probe that can access binding pockets unreachable by the smaller NZD scaffold, expanding the chemotype coverage of piperazine carboxamide fragment libraries.

Fragment-based drug discovery X-ray crystallography Pharmacophore diversity

N-(4-Methylphenyl)-4-phenylpiperazine-1-carboxamide: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Sigma-1 Receptor Probe Development and CNS Target Validation

The target compound's 4-phenylpiperazine scaffold is the pharmacophoric prerequisite for high-affinity sigma-1 receptor binding, as established by the Glennon (1991) and De Luca (2022) SAR studies showing Ki values of 1–10 nM for optimized 4-phenylpiperazine derivatives, compared to Ki = 11,440 nM for the unsubstituted 1-phenylpiperazine parent [1]. Its predicted cLogP of ~3.0–3.5 places it within the optimal CNS drug-like lipophilicity window (cLogP 2–5), suggesting favorable passive blood-brain barrier penetration [2]. Researchers developing sigma-1 receptor positron emission tomography (PET) tracers, CNS probe molecules, or pharmacological tool compounds for neurological disease models should prioritize this compound over the regioisomer NZD (which lacks the 4-phenylpiperazine motif) or the simpler des-aryl analogs (which have cLogP values below 2 and may exhibit poor brain penetration).

Fragment-Based Drug Discovery Library Expansion with Non-Redundant Piperazine Carboxamide Chemotypes

The regioisomer 4-methyl-N-phenylpiperazine-1-carboxamide (NZD) is already represented in the PDB (entries 5QRY, 5RGG, 5RZH) and commercial fragment libraries [1]. The target compound offers a complementary, non-redundant 3D pharmacophore: the 4-phenylpiperazine core orients the pendant phenyl group into conformational space inaccessible to NZD, and the N-(4-methylphenyl)carboxamide extends the molecular footprint by an additional aromatic ring (22 heavy atoms vs. 16 for NZD) [2]. Fragment-screening facilities and academic structural biology groups seeking to maximize binding-site coverage per compound should procure the target compound specifically to complement—not duplicate—existing NZD-based fragment collections.

Dual-Vector SAR Library Synthesis Around the 4-Phenylpiperazine Carboxamide Scaffold

The target compound contains two independently modifiable aromatic positions: the 4-phenyl ring on the piperazine and the N-(4-methylphenyl) group on the carboxamide [1]. This dual-vector architecture enables parallel SAR exploration: modifications to the 4-phenyl ring can tune sigma-1/sigma-2 selectivity (as demonstrated by Zampieri et al. 2014, where aryl substitution yielded σ2/σ1 selectivity ratios >140 for optimized arylcarboxamides) [2], while modifications to the N-(4-methylphenyl) group can independently modulate lipophilicity, metabolic stability, and off-target binding. Medicinal chemistry teams building focused libraries around the 4-phenylpiperazine carboxamide chemotype should select this compound as a strategic branching intermediate, as it provides greater synthetic versatility per reaction step than the regioisomer or simpler analogs.

Computational Chemistry and Pharmacophore Model Validation

The target compound's unique combination of the 4-phenylpiperazine sigma pharmacophore and the N-(4-methylphenyl)carboxamide extension makes it a valuable test case for computational models predicting sigma receptor binding modes. While the regioisomer NZD has been co-crystallized with non-sigma protein targets (Brachyury, SARS-CoV-2 Mpro) [1], no sigma receptor co-crystal structure exists for either compound. Computational chemists developing sigma-1 receptor docking models or pharmacophore hypotheses can use the target compound as a prospective validation ligand: its predicted affinity (based on class-level SAR) should be substantially higher than NZD, providing a discriminating test of model accuracy. The distinct physicochemical profile (higher MW, cLogP) also makes it useful for validating in silico ADME prediction tools against structurally related comparator compounds.

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